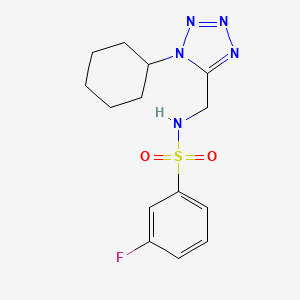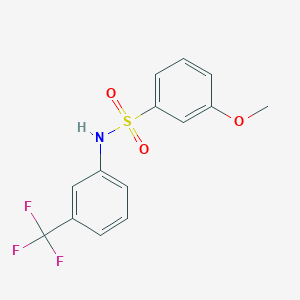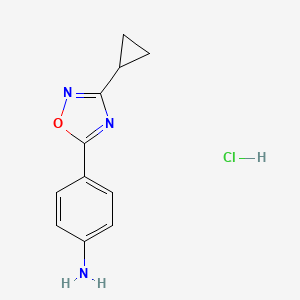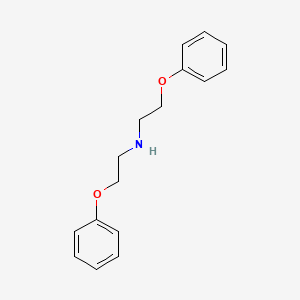![molecular formula C22H27NO4 B2446342 [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1524717-47-2](/img/structure/B2446342.png)
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenylbutan-2-yl group with a carbamoyl methyl ester, linked to an ethoxyphenyl acetate moiety. Its structural complexity allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-phenylbutan-2-ylamine. This intermediate is then reacted with methyl chloroformate to form the corresponding carbamate. The final step involves esterification with 2-(4-ethoxyphenyl)acetic acid under acidic conditions to yield the target compound.
Reaction Conditions:
Amination: 4-Phenylbutan-2-one is reduced using a suitable reducing agent like sodium borohydride to form 4-phenylbutan-2-ylamine.
Carbamate Formation: The amine is reacted with methyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carbamate is esterified with 2-(4-ethoxyphenyl)acetic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenylbutan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester and carbamate groups can be reduced to alcohols and amines, respectively.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
Oxidation: 4-Phenylbutanoic acid, 4-Phenylbutan-2-one.
Reduction: 4-Phenylbutan-2-yl alcohol, 4-Phenylbutan-2-ylamine.
Substitution: 2-(4-Methoxyphenyl)acetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a precursor for designing new pharmaceuticals. Its structural motifs are common in bioactive molecules, making it a valuable scaffold for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The phenyl and ethoxy groups are known to interact with various biological targets, suggesting possible applications in treating diseases.
Industry
Industrially, this compound could be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. The phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-chlorophenyl)acetate
Uniqueness
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-20-13-11-19(12-14-20)15-22(25)27-16-21(24)23-17(2)9-10-18-7-5-4-6-8-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOEVBVYCXBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2446260.png)
![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2446262.png)



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2446272.png)


![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)

